Gatifloxacin hydrochloride is a synthetic broad-spectrum antibacterial agent belonging to the fourth generation of fluoroquinolones. [, , , , , , ] Its primary role in scientific research is as an antimicrobial agent for in vitro and in vivo studies. Gatifloxacin hydrochloride is a commonly researched fluoroquinolone antibiotic due to its potent activity against a wide range of bacteria, including those resistant to other antibiotics. [, , ]
Related Compounds
Pazufloxacin Mesilate
Compound Description: Pazufloxacin mesilate is a fluoroquinolone antibiotic. Similar to Gatifloxacin hydrochloride, it demonstrates efficacy against respiratory and urinary tract infections. []
Relevance: Pazufloxacin mesilate is structurally similar to Gatifloxacin hydrochloride, both belonging to the fluoroquinolone class of antibiotics. The research investigates their compatibility and stability when mixed with 5% invert sugar injection for intravenous administration. [] This suggests potential similarities in their pharmacological profiles and clinical applications.
Levofloxacin
Compound Description: Levofloxacin, another fluoroquinolone antibiotic, exhibits a broad spectrum of activity against bacterial infections. [] It's commonly used to treat respiratory and urinary tract infections.
Relevance: The research directly compares the therapeutic effectiveness and safety of Levofloxacin with Gatifloxacin hydrochloride in treating respiratory and urinary tract infections. [] This comparison highlights their overlapping therapeutic applications and potential for substitution based on efficacy and safety profiles.
Ambroxol
Compound Description: Ambroxol is a mucolytic agent used to treat respiratory diseases by thinning and clearing mucus. []
Relevance: While not structurally related, the research investigates the compatibility and stability of Ambroxol injection with Gatifloxacin hydrochloride injection. [] This study addresses the practicality of co-administering these drugs for potentially enhanced treatment of respiratory infections, addressing both bacterial infection (Gatifloxacin) and mucus build-up (Ambroxol).
Gatifloxacin Mesylate
Compound Description: Gatifloxacin mesylate is an alternative salt form of Gatifloxacin. [] Like Gatifloxacin hydrochloride, it's a fluoroquinolone antibiotic.
Relevance: Gatifloxacin mesylate is structurally very similar to Gatifloxacin hydrochloride, differing only in the counterion used in the salt. The research examines the pharmacokinetics of Gatifloxacin mesylate tablets, comparing its absorption, bioavailability, and retention time to the hydrochloride salt. [] This study provides insights into the potential advantages and disadvantages of using different salt forms of Gatifloxacin.
Povidone-iodine and Amikacin Sulphate
Compound Description: Povidone-iodine is a broad-spectrum antiseptic, while Amikacin Sulphate is an aminoglycoside antibiotic. [] Both are commonly used in ophthalmology for corneal decontamination.
Relevance: While not structurally related to Gatifloxacin hydrochloride, these compounds are relevant as they are used in conjunction with Gatifloxacin hydrochloride for corneal decontamination in the research. [] The study highlights the additive effect of Gatifloxacin hydrochloride alongside these agents, indicating its potential for improving the efficacy of existing decontamination protocols.
Source and Classification
Gatifloxacin hydrochloride is derived from the parent compound gatifloxacin, which is synthesized through various chemical processes. It is classified as a second-generation fluoroquinolone antibiotic, similar to other compounds in this class such as ciprofloxacin and levofloxacin.
Synthesis Analysis
Methods and Technical Details
The synthesis of gatifloxacin hydrochloride involves several key steps:
Starting Materials: The synthesis begins with 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid, which is reacted with 2-methylpiperazine in a dipolar aprotic solvent, typically dimethyl sulfoxide. This reaction occurs at temperatures ranging from 40°C to 70°C under an inert atmosphere (nitrogen or argon) to facilitate nucleophilic substitution.
Isolation of Product: After the reaction, gatifloxacin is isolated from the slurry obtained. The process may include slurrying in water or a mixture of water and acetonitrile to purify the product further.
Impurity Management: The synthesis also addresses potential impurities such as desmethyl gatifloxacin and 2'-methylgatifloxacin, ensuring their levels remain below specified thresholds (0.07% and 0.06% respectively) through careful control of reaction conditions.
Chemical Reactions Analysis
Reactions and Technical Details
Gatifloxacin undergoes various chemical reactions during its synthesis and metabolism:
Nucleophilic Substitution: The primary reaction involves the nucleophilic attack of the amine group in 2-methylpiperazine on the carbonyl carbon of the quinolone derivative, forming the gatifloxacin structure.
Hydrolysis: In biological systems, gatifloxacin can undergo hydrolysis, leading to the formation of active metabolites that retain antibacterial properties.
Dimer Formation: During synthesis or storage, gatifloxacin may form dimeric impurities through self-condensation reactions, which can be characterized by mass spectrometry and nuclear magnetic resonance spectroscopy.
Mechanism of Action
Process and Data
Gatifloxacin exerts its antibacterial effects by targeting bacterial DNA gyrase and topoisomerase IV:
Inhibition of DNA Gyrase: This enzyme introduces negative supercoils into DNA, which is essential for DNA replication.
Inhibition of Topoisomerase IV: This enzyme separates replicated chromosomal DNA into daughter cells during cell division.
By inhibiting these enzymes, gatifloxacin effectively prevents bacterial cell division and replication, leading to cell death.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Gatifloxacin hydrochloride typically appears as a white to off-white crystalline powder.
Solubility: It is soluble in water and methanol but has limited solubility in organic solvents like chloroform.
Chemical Properties
pH Stability: The stability of gatifloxacin hydrochloride varies with pH; it is more stable in neutral to slightly alkaline conditions.
Melting Point: The melting point ranges between 195°C to 200°C.
Applications
Scientific Uses
Gatifloxacin hydrochloride is utilized in various applications:
Antibacterial Treatment: It is prescribed for treating infections caused by susceptible strains of bacteria, including respiratory tract infections and urinary tract infections.
Research Applications: Gatifloxacin is also studied for its potential use in combination therapies due to its anti-inflammatory properties when linked with non-steroidal anti-inflammatory drugs (NSAIDs) to enhance therapeutic efficacy while minimizing side effects.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Gatifloxacin is a monocarboxylic acid that is 4-oxo-1,4-dihydroquinoline-3-carboxylic acid which is substituted on the nitrogen by a cyclopropyl group and at positions 6, 7, and 8 by fluoro, 3-methylpiperazin-1-yl, and methoxy groups, respectively. Gatifloxacin is an antibiotic of the fourth-generation fluoroquinolone family, that like other members of that family, inhibits the bacterial topoisomerase type-II enzymes. It has a role as an antiinfective agent, an EC 5.99.1.3 [DNA topoisomerase (ATP-hydrolysing)] inhibitor and an antimicrobial agent. It is a quinolinemonocarboxylic acid, a N-arylpiperazine, an organofluorine compound, a quinolone and a quinolone antibiotic. Gatifloxacin is an antibiotic agent and a member of the fourth-generation fluoroquinolone family. It works by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV. It was first introduced by Bristol-Myers Squibb in 1999 under the brand name Tequin® for the treatment of respiratory tract infections. Gatifloxacin is available as tablets and in various aqueous solutions for intravenous therapy. It is also available as eye drops under the brand name Zymar® marketed by Allergan. The FDA withdrew its approval for the use of non-ophthalmic drug products containing gatifloxacin due to the high prevalence of gatifloxacin-associated dysglycemia adverse event reports and the high incidence of hyperglycemic and hypoglycemic episodes in patients taking gatifloxacin compared to those on macrolide antibiotics. Gatifloxacin anhydrous is a Quinolone Antimicrobial. Gatifloxacin is a synthetic 8-methoxyfluoroquinolone with antibacterial activity against a wide range of gram-negative and gram-positive microorganisms. Gatifloxacin exerts its effect through inhibition of DNA gyrase, an enzyme involved in DNA replication, transcription and repair, and inhibition of topoisomerase IV, an enzyme involved in partitioning of chromosomal DNA during bacterial cell division. Gatifloxacin is an antibiotic of the fourth-generation fluoroquinolone family, that like other members of that family, inhibits the bacterial enzymes DNA gyrase and topoisomerase IV. Bristol-Myers Squibb introduced Gatifloxacin in 1999 under the proprietary name Tequin™ for the treatment of respiratory tract infections, having licensed the medication from Kyorin Pharmaceutical Company of Japan. Allergan produces an eye-drop formulation called Zymar™. Gatifloxacin is available as tablets and in various aqueous solutions for intravenous therapy. [Wikipedia] A fluoroquinolone antibacterial agent and DNA TOPOISOMERASE II inhibitor that is used as an ophthalmic solution for the treatment of BACTERIAL CONJUNCTIVITIS.
PI4KIIIβ-IN-9 is a potent PI4KIIIβ inhibitor (IC50 of 7 nM) and is >140-fold selective over PI3Kγ and >20-fold selective over PI3Kδ, and shows no inhibition of vps34 at concentrations up to 20 μM.IC50 value: 7 nM [1]Target: PI4KIIIβin vitro: PI4KIIIβ-IN-9 shows weak inhibition of PI3KC2γ (IC50-1 μM), PI3Kα (2 μM), and PI4KIIIα (2.6 μM) and <50% inhibition at concentrations up to 20 μM for PI4K2α, PI4K2β, and PI3Kβ. [1]
Fenebrutinib is under investigation in clinical trial NCT03174041 (A Drug-Drug Interaction Study Between GDC-0853 and Midazolam, Itraconazole, Rosuvastatin, and Simvastatin). Fenebrutinib is an orally available inhibitor of Bruton's tyrosine kinase (BTK) with potential antineoplastic activity. Upon administration, fenebrutinib inhibits the activity of BTK and prevents the activation of the B-cell antigen receptor (BCR) signaling pathway. This prevents both B-cell activation and BTK-mediated activation of downstream survival pathways, which leads to the inhibition of the growth of malignant B-cells that overexpress BTK. BTK, a member of the Src-related BTK/Tec family of cytoplasmic tyrosine kinases, is overexpressed in B-cell malignancies; it plays an important role in B-lymphocyte development, activation, signaling, proliferation and survival.
K145 is a selective inhibitor of sphingosine kinase 2 (SPHK2; Ki = 6.4 µM) with IC50 values of 4.3 and >10 µM for human recombinant SPHK2 and SPHK1, respectively. It inhibits SPHK2, but not SPHK1, activity in U937 cells when used at a concentration of 10 µM. In vivo, K145 (15 mg/kg, i.p.) inhibits tumor growth in a U937 mouse xenograft model. It also improves glucose tolerance and regulates gluconeogenesis by stimulating insulin-dependent Akt/FoxO1 signaling in a mouse model of insulin resistance induced by dexamethasone when administered at a dose of 30 mg/kg. K145 is a selective SphK2 inhibitor with an IC50 of 4.30±0.06 μM, while no inhibition of SphK1 at concentrations up to 10 μM. IC50 value: 4.3 uM Target: SphK2in vitro: K145 inhibited the activity of SphK2 in a dose-dependent manner with an IC50 of 4.30±0.06 uM, while no inhibition of SphK1 at concentrations up to 10 uM was observed. Lineweaver-Burk analysis revealed a Ki of 6.4±0.7 uM for SphK2 and indicated that K145 is a substrate competitive inhibitor (with sphingosine). K145 accumulates in U937 cells, suppresses the S1P level, and inhibits SphK2. K145 also exhibited inhibitory effects on the growth of U937 cells as well as apoptotic effects in U937 cells, and that these effects may be through the inhibition of down-stream ERK and Akt signaling pathways. in vivo: K145 also significantly inhibited the growth of U937 tumors in nude mice by both intraperitoneal and oral administration, thus demonstrating its in vivo efficacy as a potential lead anticancer agent.
A 419259 3Hcl(cas# 1435934-25-0) is an apoptosis inducing agent that inhibits Src family kinases (c-Src). A 419259 also induces apoptosis in CML cell ines and blocks Stat5 and Erk activation. Src family kinases are non-receptor tyrosine kinases with diverse roles in signal transduction and disease. A 419259 displays at least 1,000-fold selectivity for these enzymes over other kinases. A-419259 induces growth arrest and apoptosis in chronic myelogenous leukemia cell lines. It prevents differentiation while maintaining pluripotency in embryonic stem cells.
Suramin is a member of the class of phenylureas that is urea in which each of the amino groups has been substituted by a 3-({2-methyl-5-[(4,6,8-trisulfo-1-naphthyl)carbamoyl]phenyl}carbamoyl)phenyl group. An activator of both the rabbit skeletal muscle RyR1 and sheep cardiac RyR2 isoform ryanodine receptor channels, it has been used for the treatment of human African trypanosomiasis for over 100 years. It has a role as a ryanodine receptor agonist, a GABA-gated chloride channel antagonist, a GABA antagonist, an apoptosis inhibitor, an antineoplastic agent, an angiogenesis inhibitor, a purinergic receptor P2 antagonist, an EC 2.7.11.13 (protein kinase C) inhibitor, an antinematodal drug and a trypanocidal drug. It is a member of phenylureas, a secondary carboxamide and a naphthalenesulfonic acid. It is functionally related to a naphthalene-1,3,5-trisulfonic acid. It is a conjugate acid of a suramin(6-). A polyanionic compound with an unknown mechanism of action. It is used parenterally in the treatment of African trypanosomiasis and it has been used clinically with diethylcarbamazine to kill the adult Onchocerca. (From AMA Drug Evaluations Annual, 1992, p1643) It has also been shown to have potent antineoplastic properties. Suramin is manufactured by Bayer in Germany as Germanin®. Suramin is a natural product found in Strychnos spinosa with data available. Suramin is a polysulphonated naphthylurea with potential antineoplastic activity. Suramin blocks the binding of various growth factors, including insulin-like growth factor I (IGF-I), epidermal growth factor (EGF), platelet-derived growth factor (PDGF), and tumor growth factor-beta (TGF-beta), to their receptors, thereby inhibiting endothelial cell proliferation and migration. This agent also inhibits vascular endothelial growth factor (VEGF)- and basic fibroblast growth factor (bFGF)-induced angiogenesis; retroviral reverse transcriptase; uncoupling of G-proteins from receptors; topoisomerases; cellular folate transport; and steroidogenesis. (NCI04) A polyanionic compound with an unknown mechanism of action. It is used parenterally in the treatment of African trypanosomiasis and it has been used clinically with diethylcarbamazine to kill the adult Onchocerca. (From AMA Drug Evaluations Annual, 1992, p1643) It has also been shown to have potent antineoplastic properties.
Allantoin, also known as AI3-15281 and NSC-7606, is a diureide of glyoxylic acid. Allantoin is potentionally a treatment for epidermolysis bullosa. Several beneficial effects for allantoin as an active ingredient in over-the-counter cosmetics include: a moisturizing and keratolytic effect, increasing the water content of the extracellular matrix and enhancing the desquamation of upper layers of dead skin cells, increasing the smoothness of the skin; promoting cell proliferation and wound healing; and a soothing, anti-irritant, and skin protectant effect by forming complexes with irritant and sensitizing agents.